Boc-2-chloro-D-phenylalanine

Catalog No.
S1768355
CAS No.
80102-23-4
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-chloro-D-phenylalanine

CAS Number

80102-23-4

Product Name

Boc-2-chloro-D-phenylalanine

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

TUUQJNHCVFJMPU-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Synonyms

Boc-2-chloro-D-phenylalanine;80102-23-4;Boc-D-2-Chlorophe;(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoicacid;Boc-D-2-Chlorophenylalanine;Boc-D-Phe(2-Cl)-OH;Boc-L-phe(2-Cl)-OH;ST51037516;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoicacid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(2-CHLOROPHENYL)PROPANOICACID;AC1ODUTA;KSC916S4B;15018_ALDRICH;BOC-O-CHLORO-D-PHE-OH;(Boc-L-2-Chlorophenylalanine);SCHEMBL3485116;BOC-D-2-CHLORO-PHE-OH;15018_FLUKA;CTK8B6940;MolPort-001-758-154;TUUQJNHCVFJMPU-LLVKDONJSA-N;ZINC2570191;ANW-54984;CB-732

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O

Peptide Synthesis:

Boc-2-chloro-D-phenylalanine is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with specific properties. The chlorine group can influence the conformation and interactions within the peptide, potentially leading to novel biological activities. []

Protein-Protein Interactions:

Studies have explored the use of Boc-2-chloro-D-phenylalanine to probe protein-protein interactions. By incorporating this amino acid into specific positions of a protein, researchers can investigate how the chlorine group affects binding affinity and selectivity with other proteins. []

Enzyme Inhibition:

The introduction of chlorine can alter the interaction of Boc-2-chloro-D-phenylalanine with enzyme active sites. This property makes it a potential tool for designing enzyme inhibitors, which could have applications in drug discovery. []

Boc-2-chloro-D-phenylalanine (Boc-D-ClPhe) is a derivative of the naturally occurring amino acid D-phenylalanine (D-Phe). It belongs to a class of compounds known as protected amino acids. The "Boc" group (tert-butyloxycarbonyl) is a protecting group commonly used in peptide synthesis to prevent unwanted reactions at the amino terminus (N-terminus) of the amino acid. The chlorine atom (Cl) is attached to the second carbon atom (C-2) of the phenylalanine side chain.

Boc-D-ClPhe is a synthetic compound not found naturally. It is a valuable tool in scientific research, particularly in peptide synthesis and studies related to protein structure and function.


Molecular Structure Analysis

The key features of Boc-D-ClPhe's structure include:

  • A central carbon backbone with an amino group (NH2) at the N-terminus, a carboxylic acid group (COOH) at the C-terminus, and a side chain containing a phenyl group (C6H5) attached to the C-beta (Cβ) position.
  • The N-terminus is protected by a Boc group, preventing unwanted reactions during peptide synthesis.
  • A chlorine atom is substituted on the Cβ of the phenylalanine side chain, potentially altering the chemical properties and interactions with other molecules compared to D-phenylalanine.
  • The chirality of the molecule is D-configuration, meaning the spatial arrangement of substituents around the central carbon atom is mirrored compared to the naturally occurring L-phenylalanine.

Chemical Reactions Analysis

Boc-D-ClPhe is primarily used as a building block in peptide synthesis. The key reactions involved are:

  • Deprotection

    The Boc group is removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free amino group, allowing it to participate in peptide bond formation.

  • Peptide bond formation

    The deprotected Boc-D-ClPhe can then be coupled with other amino acids using various coupling agents to form peptides. The specific reaction scheme depends on the chosen coupling method.

For example, Boc-D-ClPhe could be used to create peptide analogs of naturally occurring proteins to probe their binding interactions with other molecules or investigate potential therapeutic applications [].

XLogP3

3.1

Dates

Modify: 2023-08-15

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